Atropine sulphate

Descripción

Propiedades

Key on ui mechanism of action |

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |

|---|---|

Número CAS |

5908-99-6 |

Fórmula molecular |

C34H50N2O11S |

Peso molecular |

694.8 g/mol |

Nombre IUPAC |

bis([(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate);sulfuric acid;hydrate |

InChI |

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m00../s1 |

Clave InChI |

JPKKQJKQTPNWTR-KQAYXBCTSA-N |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

Apariencia |

White Solid |

Color/Form |

NEEDLES FROM DIL ALCOHOL |

melting_point |

106 °C |

Otros números CAS |

5908-99-6 |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Solubilidad |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Sulfate Hydrate; Atropine Sulfate Hydrate; Atropisol; Atropt; alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate monohydrate |

Origen del producto |

United States |

Foundational & Exploratory

Atropine Sulfate's Mechanism of Action on Muscarinic Receptors: A Technical Guide

Abstract: Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid renowned for its potent and diverse pharmacological effects, which stem from its interaction with the muscarinic acetylcholine (B1216132) receptor system. It serves as a prototypical antimuscarinic agent, widely utilized in both clinical practice and pharmacological research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning atropine sulfate's action on muscarinic receptors. It details the principles of competitive antagonism, receptor subtype interactions, downstream signaling pathway modulation, and the key experimental methodologies used to characterize these interactions. Quantitative binding data are presented for comparative analysis, and core concepts are visualized through signaling pathway and workflow diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Atropine Sulfate: A Prototypical Antimuscarinic Agent

Atropine is a naturally occurring alkaloid derived from plants such as Atropa belladonna (Deadly Nightshade).[1][2] It is a racemic mixture of d- and l-hyoscyamine, with its pharmacological activity primarily attributed to the levo-isomer.[3] As a cornerstone of anticholinergic therapy, atropine functions by inhibiting the muscarinic actions of acetylcholine (ACh), the principal neurotransmitter of the parasympathetic nervous system.[3][4] This inhibition leads to a wide range of physiological effects, including increased heart rate, reduced glandular secretions, and relaxation of smooth muscle, making it indispensable in treating conditions like symptomatic bradycardia and organophosphate poisoning.[4][5][6]

The Muscarinic Acetylcholine Receptor Family (M1-M5)

Muscarinic acetylcholine receptors (mAChRs) are a family of five distinct G protein-coupled receptor (GPCR) subtypes, designated M1 through M5.[7] These receptors are distributed throughout the central and peripheral nervous systems and mediate the majority of the physiological effects of acetylcholine, excluding those at the neuromuscular junction and autonomic ganglia.[1] The five subtypes are broadly classified into two major signaling families based on their G protein coupling:

-

M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family.[1][7]

-

M2 and M4 receptors preferentially couple to G proteins of the Gi/o family.[7]

This differential coupling dictates the downstream cellular responses upon agonist binding, and consequently, the physiological outcomes of atropine's antagonist action.

Core Mechanism of Action: Competitive Antagonism

Reversible Binding at the Orthosteric Site

The primary mechanism of action of atropine is competitive antagonism at all five muscarinic receptor subtypes.[4][5][8] Atropine binds reversibly to the same site (the orthosteric site) on the muscarinic receptor that acetylcholine binds to.[3] By occupying this site, atropine physically prevents acetylcholine from binding and activating the receptor, thereby blocking the initiation of downstream signaling cascades.[9] This blockade is not absolute; it is a dynamic equilibrium where atropine and acetylcholine compete for the receptor.

Surmountable Nature of Blockade

A key characteristic of atropine's competitive antagonism is that it is "surmountable." This means the blockade can be overcome by increasing the concentration of the agonist (acetylcholine) at the receptor site.[3] For instance, the use of anticholinesterase agents, which prevent the enzymatic breakdown of acetylcholine, can raise synaptic ACh levels sufficiently to displace atropine from the receptor and restore muscarinic signaling.[3][9]

Interaction with Muscarinic Receptor Subtypes and Downstream Signaling

Receptor Subtype Non-Selectivity

Atropine is classified as a non-selective muscarinic antagonist, meaning it exhibits high affinity for all five muscarinic receptor subtypes without significant preference for any single one.[1][2][10] This lack of selectivity is responsible for its broad and often dose-limiting systemic side effects, as it simultaneously blocks diverse physiological functions mediated by different M receptors in various tissues.

Blockade of Gq-Coupled Pathways (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the stimulation of the Gq/11 protein pathway.[7] The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11] DAG and elevated Ca2+ levels co-activate protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in a physiological response, such as smooth muscle contraction or glandular secretion.[12] Atropine blocks the initial receptor activation step, thereby preventing this entire signaling cascade.

Blockade of Gi/o-Coupled Pathways (M2, M4)

The M2 and M4 receptor subtypes couple to inhibitory Gi/o proteins.[7] Upon activation by ACh, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13] This reduction in cAMP decreases the activity of protein kinase A (PKA). Simultaneously, the Gβγ subunits released from the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing an efflux of K+ and hyperpolarization of the cell membrane.[14] This mechanism is critical in cardiac tissue, where M2 receptor stimulation slows the heart rate.[13][14] Atropine's antagonism of M2 receptors prevents these inhibitory effects, leading to an increase in heart rate (tachycardia).[15]

References

- 1. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. nursingcenter.com [nursingcenter.com]

- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 6. Articles [globalrx.com]

- 7. Acetylcholine - Wikipedia [en.wikipedia.org]

- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. apexbt.com [apexbt.com]

- 11. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Atropine - Wikipedia [en.wikipedia.org]

- 14. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 15. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

Atropine sulphate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of atropine (B194438) sulphate, covering its core chemical structure, physicochemical properties, pharmacology, and key analytical methodologies. The information is presented to support research, development, and quality control activities involving this critical anticholinergic agent.

Chemical Structure and Physicochemical Properties

Atropine sulphate is the sulphate salt of atropine, a tropane (B1204802) alkaloid. It exists as a racemic mixture of d- and l-hyoscyamine (B7768854), with its biological activity primarily attributed to the l-hyoscyamine isomer.[1] It is chemically designated as (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl [(RS)-3-hydroxy-2-phenyl]propanoate hemisulfate hemihydrate.[2]

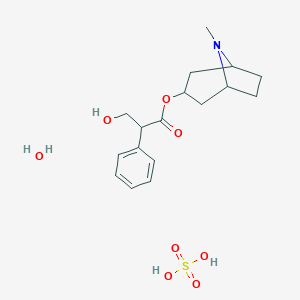

Caption: Chemical structure of this compound Monohydrate.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | [2] |

| Molecular Weight | 694.83 g/mol (Monohydrate); 676.82 g/mol (Anhydrous) | [2][3] |

| CAS Number | 5908-99-6 (Monohydrate); 55-48-1 (Anhydrous) | [2] |

| Appearance | Colorless crystals or a white crystalline powder. | [2][4][5] |

| Melting Point | 188 - 194 °C (with decomposition) | [2][6][7] |

| pKa | 9.94 ± 0.050 | [8][9] |

| Solubility | Water: Very soluble (1:0.5) Ethanol (95%): Freely soluble (1:5) Diethyl Ether: Practically insoluble | [2][4][5][10] |

Pharmacology

This compound is a potent antimuscarinic agent that acts as a competitive, non-selective antagonist of acetylcholine (B1216132) at muscarinic receptors (subtypes M1, M2, M3, M4, and M5).[1][10][11] It does not prevent the release of acetylcholine but rather blocks its binding to effector cells, thereby inhibiting the physiological responses associated with parasympathetic nerve stimulation.[11][12] This antagonism is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine.[1][13] The blockade of muscarinic receptors leads to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, sweat), relaxation of smooth muscle in the gastrointestinal and respiratory tracts, and pupil dilation (mydriasis).[11][12]

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

The effects of this compound are dose-dependent and vary across different organ systems:

-

Cardiovascular: Primarily blocks M2 receptors on the SA and AV nodes, antagonizing vagal influence and leading to tachycardia.[11][14] It is a first-line therapy for symptomatic bradycardia.[14]

-

Respiratory: Acts on M3 receptors to reduce bronchial secretions and relax bronchial smooth muscle, causing bronchodilation.[1][11][15]

-

Gastrointestinal: Decreases GI motility and spasm by blocking M3 receptors in the smooth muscle of the gut.[11]

-

Secretory Glands: Markedly reduces secretions from salivary, sweat, and bronchial glands.[12][15]

-

Ocular: Causes mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) by blocking muscarinic receptors in the iris sphincter and ciliary muscle.

Atropine is rapidly absorbed and distributed throughout the body. Its pharmacokinetic profile is characterized by a nonlinear relationship between dose and plasma concentration.[16][17]

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value / Description | References |

| Absorption | Rapidly absorbed following intramuscular (IM) administration. | [15][16] |

| Peak Plasma Time | ~30 minutes post-IM injection. | [16] |

| Distribution | Widely distributed; crosses the blood-brain and placental barriers. | [13][15][18] |

| Protein Binding | ~44% | [16][17][18] |

| Metabolism | Hepatic, via enzymatic hydrolysis. Major metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid. | [13][16][18] |

| Elimination Half-Life | 2 - 4 hours (up to 10 hours reported). | [11][16] |

| Excretion | Primarily renal; 13-50% is excreted as the unchanged drug in urine. | [13][15][18] |

Experimental Protocols

This colorimetric test is a classic method for identifying tropane alkaloids.

Methodology:

-

Place 1 mg of this compound in a porcelain dish.

-

Add 3 drops of fuming nitric acid and evaporate to dryness on a water bath. A yellow residue will form.[2][19]

-

Cool the residue and dissolve it in 1-2 mL of acetone (B3395972) or N,N-dimethylformamide.[2][19]

-

Add a few drops of 3% methanolic potassium hydroxide (B78521) or tetraethylammonium (B1195904) hydroxide TS.[2][19]

-

Observation: A characteristic deep violet or red-purple color develops, indicating the presence of a tropic acid ester.[2][19]

HPLC is the standard method for the assay and impurity profiling of this compound. The following is a representative protocol based on common pharmacopeial and validated methods.[20][21][22]

Caption: General experimental workflow for HPLC assay of this compound.

Methodology Details:

-

Mobile Phase Preparation: Prepare a suitable buffer (e.g., 5 mmol potassium dihydrogen phosphate) and mix with an organic solvent like methanol or acetonitrile (B52724) in a defined ratio (e.g., 40:60 v/v).[20][21] The pH may be adjusted as needed (e.g., to pH 5.5).[20]

-

Standard Solution: Prepare a standard solution of USP Atropine Sulfate Reference Standard (RS) at a known concentration (e.g., 20-120 µg/mL) in the mobile phase.[20]

-

Sample Solution: Prepare the sample solution containing this compound at a concentration within the linear range of the method.

-

Chromatographic Conditions:

-

System Suitability: Before analysis, inject the standard solution multiple times to verify system parameters such as resolution, tailing factor, and relative standard deviation (RSD), which should be below 2%.[20]

-

Calculation: The quantity of this compound in the sample is determined by comparing the peak area response of the sample to that of the standard.

The pKa of this compound can be accurately determined by measuring changes in its UV absorbance spectrum as a function of pH.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in deionized water.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: For each pH value, prepare a sample by diluting an aliquot of the stock solution with the corresponding buffer.

-

Spectrophotometric Measurement: Record the UV absorbance spectrum for each sample over a relevant wavelength range (e.g., 200-300 nm).[23]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve.

-

For precise calculation, the Albert-Sergeant method can be applied to the absorbance data.[8][9] A recent study using this method established the pKa of this compound as 9.94 ± 0.050.[8][9]

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Atropine sulfate | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atropine sulfate | 55-48-1 [chemicalbook.com]

- 5. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Atropine Sulfate (this compound) Powder Raw Material, API CAS 73791-47-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 12. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. nursingcenter.com [nursingcenter.com]

- 15. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. labeling.pfizer.com [labeling.pfizer.com]

- 18. pfizermedical.com [pfizermedical.com]

- 19. cdn.who.int [cdn.who.int]

- 20. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]

- 21. RP-HPLC Method Development for Estimation of this compound in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]

- 22. abap.co.in [abap.co.in]

- 23. Determination of Atropine Sulfate, Aminophylline and Vitamin by a Spectrophotometric Method with the Aid of Chemometrics | Scientific.Net [scientific.net]

An In-depth Technical Guide on the Synthesis and Biosynthesis of Atropine Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438), a tropane (B1204802) alkaloid, is a core medicine in modern healthcare, primarily utilized for its anticholinergic properties. This technical guide provides a comprehensive overview of both the chemical synthesis and the natural biosynthetic pathways of its commercially prevalent salt form, atropine sulphate. We delve into a comparative analysis of synthetic methodologies, detailing reaction yields and conditions. Furthermore, this guide elucidates the complex enzymatic cascade responsible for atropine's production in plants of the Solanaceae family, presenting key enzymatic data and detailed experimental protocols for the isolation, quantification, and analysis of the crucial enzymes involved. Visualized pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate processes governing the formation of this essential pharmaceutical compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the synthesis of the tropane core, followed by esterification and salt formation. The foundational work by Sir Robert Robinson on the synthesis of tropinone (B130398), a key precursor, remains a landmark in organic synthesis.[1]

Synthesis of the Tropinone Precursor

The most notable method for synthesizing tropinone is the one-pot reaction developed by Robinson in 1917.[2] This biomimetic synthesis utilizes simple, readily available starting materials: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid (or acetone).[2][3] The reaction proceeds via a double Mannich reaction.[3] While Robinson's initial reported yield was 17%, subsequent improvements, particularly by conducting the reaction under buffered conditions, have increased the yield to over 90%.[1][2] An earlier synthesis by Willstätter in 1901, starting from cycloheptanone, was a multi-step process with a significantly lower overall yield of only 0.75%.[2]

From Tropinone to Atropine

The conversion of tropinone to atropine involves the reduction of the ketone and subsequent esterification with tropic acid. Tropine (B42219) is produced by the reduction of tropinone.[4] The esterification of tropine with tropic acid, or a derivative thereof, yields atropine.[5] Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine; the physiological activity is primarily due to the (-)-hyoscyamine enantiomer. The racemization of (-)-hyoscyamine yields atropine.

Formation of this compound

The final step in the production of the pharmaceutical-grade compound is the formation of the sulphate salt. This is typically achieved by treating the atropine free base with sulfuric acid in a suitable solvent system, followed by crystallization.[6] Various methods exist for the crystallization of this compound, often employing mixed solvent systems such as isopropanol/acetone (B3395972) or ethanol/2-butanone to yield stable crystalline forms.[7]

Quantitative Data on Chemical Synthesis

The following table summarizes the yields of various chemical synthesis routes for tropinone and this compound, providing a comparative overview of their efficiencies.

| Synthesis Step | Key Reagents | Reported Yield (%) | Reference |

| Tropinone Synthesis | |||

| Willstätter Synthesis | Cycloheptanone | 0.75 | [2] |

| Robinson's Original Synthesis | Succinaldehyde, Methylamine, Acetone | 17 | [2] |

| Robinson's Improved Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | >90 | [2] |

| Schöpf's Modification | Buffered reaction at pH 7 | 70-85 | [8] |

| This compound Synthesis | |||

| One-pot process | Tropic acid, Tropanol | ~90 (for atropine) | [9] |

| Crystallization of this compound | Atropine base, Sulfuric acid | ~95 | [9] |

Experimental Protocols for Chemical Synthesis

Materials:

-

Succinaldehyde

-

Methylamine

-

Calcium acetonedicarboxylate

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of calcium acetonedicarboxylate.

-

Add a solution of succinaldehyde and methylamine to the acetonedicarboxylate solution.

-

Allow the reaction mixture to stand at room temperature for a specified period (e.g., 24-48 hours).[10]

-

Acidify the reaction mixture with hydrochloric acid to Congo paper.[10]

-

Concentrate the acidified solution under vacuum.

-

Render the residue alkaline with sodium hydroxide and steam distill the tropinone.

-

The tropinone can be further purified by conversion to its dipiperonylidene derivative for identification and then regenerated.[11]

Materials:

-

Atropine base

-

Acetone

-

Sulfuric acid

-

Water

Procedure:

-

Dissolve atropine base in dichloromethane.[12]

-

Separately, prepare a solution of sulfuric acid in a mixture of acetone and dichloromethane, and add a small amount of water.[12]

-

Slowly add the sulfuric acid solution to the atropine base solution with stirring.

-

Heat the reaction mixture to reflux (approximately 40-42°C) for 3 hours.[12]

-

Cool the reaction mixture to allow for crystallization.

-

Filter the crystalline this compound and wash with dichloromethane followed by acetone.[12]

-

Dry the product under reduced pressure.[12]

Biosynthesis of Atropine

Atropine is a secondary metabolite produced by various plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane).[5] The biosynthesis of atropine is a complex enzymatic pathway that originates from amino acids.

The Biosynthetic Pathway

The biosynthesis of the tropane ring of atropine begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine. The pathway then proceeds through the following key steps:

-

N-methylation of Putrescine: The first committed step is the methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[13]

-

Oxidative Deamination and Cyclization: N-methylputrescine is oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[3]

-

Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation serves as a precursor for the formation of tropinone, the first intermediate with the characteristic tropane ring structure.

-

Reduction of Tropinone: Tropinone is stereospecifically reduced to tropine by the enzyme tropinone reductase I (TR-I).[14] Another enzyme, tropinone reductase II (TR-II), reduces tropinone to pseudotropine, which leads to the biosynthesis of other alkaloids.[14] The higher activity of TR-I directs the metabolic flow towards tropine production.[14]

-

Formation of Littorine: Tropine is then esterified with phenyllactic acid (derived from L-phenylalanine) to form littorine.

-

Conversion to Hyoscyamine (B1674123): Littorine undergoes a rearrangement to form hyoscyamine aldehyde, which is then reduced to (-)-hyoscyamine.[5]

-

Racemization to Atropine: Finally, the racemization of (-)-hyoscyamine results in the formation of atropine.[5]

Key Enzymes in Atropine Biosynthesis

The following table summarizes the available kinetic data for the key enzymes involved in the atropine biosynthetic pathway.

| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Source Organism | Reference |

| Putrescine N-methyltransferase | PMT | Putrescine | 277 | - | 0.16 - 0.39 | Datura stramonium | [15][16] |

| S-adenosyl-L-methionine | 203 | - | [15] | ||||

| Tropinone Reductase I | TR-I | Tropinone | 4180 | 81.20 nkat mg⁻¹ | 2.40 | Datura stramonium | [17][18] |

| Hyoscyamine 6β-hydroxylase | H6H | L-Hyoscyamine | 35 | - | - | Hyoscyamus niger | [19] |

| 2-Oxoglutarate | 43 | - | - | [19] | |||

| Hyoscyamine | 50 | - | - | Datura metel | [20] | ||

| 2-Oxoglutarate | 50 | - | - | [20] |

Note: Kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Experimental Protocols for Biosynthesis Studies

Materials:

-

Dried and powdered plant material (e.g., leaves, roots)

-

5% Hydrochloric acid

-

Dichloromethane

-

Ammonium (B1175870) hydroxide (25%)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Extract a known weight of the powdered plant material with methanol.

-

Evaporate the methanol extract to dryness.

-

Dissolve the dry extract in 5% hydrochloric acid.

-

Wash the acidic aqueous phase with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

-

Basify the aqueous extract to pH 10 with ammonium hydroxide.

-

Extract the alkaloids from the basified aqueous phase with dichloromethane (repeat 5 times).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude alkaloid extract.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid

-

B: Acetonitrile with 0.1% trifluoroacetic acid

Gradient Elution:

-

A linear gradient from 5% B to 100% B over 15 minutes.

Detection:

-

210 nm

Procedure:

-

Prepare a standard stock solution of atropine of known concentration.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50-200 µg/mL).

-

Dissolve the crude alkaloid extract in the mobile phase and filter through a 0.45 µm membrane.

-

Inject the sample and standards onto the HPLC system.

-

Quantify the atropine content in the sample by comparing the peak area to the calibration curve.

Principle: The activity of TR-I is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm, which corresponds to the reduction of tropinone to tropine.

Reaction Mixture:

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.4)

-

Tropinone (100 mM)

-

NADPH (200 µM)

-

Purified recombinant TR-I enzyme (5 µg)

Procedure:

-

Combine the buffer, tropinone, and NADPH in a cuvette.

-

Initiate the reaction by adding the TR-I enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).

Visualizing the Pathways and Workflows

Chemical Synthesis of this compound

Caption: Chemical synthesis pathway of this compound.

Biosynthesis of Atropine

Caption: Biosynthetic pathway of atropine in plants.

Experimental Workflow for Atropine Quantification

Caption: Workflow for atropine quantification in plants.

Conclusion

This technical guide has provided a detailed examination of the synthetic and biosynthetic routes to this compound. The chemical synthesis, particularly the Robinson synthesis of tropinone, offers a high-yield pathway to this crucial precursor. The biosynthesis in plants, a complex enzymatic process, is now well-understood, with key enzymes identified and characterized. The provided experimental protocols offer a foundation for researchers to engage in the practical aspects of atropine synthesis, extraction, and analysis. The continued study of both synthetic and biosynthetic pathways is crucial for ensuring a stable supply of this essential medicine and for the potential development of novel analogues with improved therapeutic profiles.

References

- 1. Atropine [chm.bris.ac.uk]

- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Atropine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. eajem.com [eajem.com]

- 6. Cas 55-48-1,Atropine sulfate | lookchem [lookchem.com]

- 7. CN117003746A - Atropine sulfate crystal form and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 9. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. scribd.com [scribd.com]

- 12. WO2014102829A1 - Crystalline atropine sulfate - Google Patents [patents.google.com]

- 13. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 14. Tropinone - Wikipedia [en.wikipedia.org]

- 15. Putrescine N-methyltransferase--the start for alkaloids. | Semantic Scholar [semanticscholar.org]

- 16. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification and characterization of hyoscyamine 6 beta-hydroxylase from root cultures of Hyoscyamus niger L. Hydroxylase and epoxidase activities in the enzyme preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Atropine Sulphate: A Competitive Antagonist of Acetylcholine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438), a tropane (B1204802) alkaloid, is a well-established and potent competitive antagonist of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][2] This technical guide provides an in-depth analysis of the pharmacological profile of atropine sulphate, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cholinergic pharmacology.

Introduction

This compound is the sulfate (B86663) salt of atropine, a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[1] It acts as a non-selective, reversible competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][3] By binding to these receptors, atropine prevents ACh from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.[3][4] This antagonism has a wide range of physiological consequences, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[3] Its clinical applications are diverse, ranging from the treatment of bradycardia and organophosphate poisoning to use as a pre-anesthetic medication.[3][5]

Mechanism of Action: Competitive Antagonism

Atropine's primary mechanism of action is the competitive blockade of muscarinic receptors.[6][7] It binds reversibly to the same site as acetylcholine but does not activate the receptor.[8] This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist (acetylcholine).[9] This classic competitive interaction is characterized by a parallel rightward shift of the agonist's dose-response curve in the presence of atropine, without a change in the maximal response.[8][9]

Signaling Pathways Affected by Atropine

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through various signaling cascades.[10] Atropine, by blocking these receptors, inhibits these downstream pathways. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][12] The βγ subunits of Gi/o can also directly modulate ion channels, such as inwardly rectifying potassium channels.[10]

Figure 1: Atropine's blockade of muscarinic receptor signaling pathways.

Quantitative Pharmacological Data

The affinity and potency of atropine have been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for atropine's interaction with muscarinic receptors.

Table 1: Binding Affinity of Atropine at Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| M1 | [3H]-NMS | CHO cells | 1.27 ± 0.36 | [13] |

| M2 | [3H]-NMS | CHO cells | 3.24 ± 1.16 | [13] |

| M3 | [3H]-NMS | CHO cells | 2.21 ± 0.53 | [13] |

| M4 | [3H]-NMS | CHO cells | 0.77 ± 0.43 | [13] |

| M5 | [3H]-NMS | CHO cells | 2.84 ± 0.84 | [13] |

| Muscarinic (non-selective) | [3H]-QNB | Human Cerebral Arteries | 1.1 x 10⁻⁸ M (11 nM) | [14] |

| Muscarinic (non-selective) | [3H]-QNB | Dog Cerebral Arteries | 0.9 x 10⁻⁸ M (9 nM) | [14] |

Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. [3H]-NMS: [3H]-N-methylscopolamine; [3H]-QNB: [3H]-Quinuclidinyl benzilate; CHO: Chinese Hamster Ovary.

Table 2: Functional Inhibitory Potency of Atropine

| Receptor Subtype | Assay Type | Tissue/Cell Line | IC50 (nM) | Reference |

| M1 | - | - | 2.22 ± 0.60 | [13] |

| M2 | - | - | 4.32 ± 1.63 | [13] |

| M3 | - | - | 4.16 ± 1.04 | [13] |

| M4 | - | - | 2.38 ± 1.07 | [13] |

| M5 | - | - | 3.39 ± 1.16 | [13] |

| Muscarinic (non-selective) | ACh-induced InsP1 accumulation | Rabbit Aorta Smooth Muscle | 55 ± 4.3 | [15] |

| Muscarinic (non-selective) | ACh-induced cAMP reduction | Rabbit Aorta Endothelium | 63.2 ± 5.2 µM | [15] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Antagonist Dissociation Constants from Functional Assays

| Tissue/Preparation | Agonist | pA2 / pKB | Reference |

| Human Umbilical Vein | Acetylcholine | 9.67 ± 0.12 (pKB) | [16] |

| Human Forearm Vasculature | Methacholine | 8.03 ± 0.03 (pA2) | [17] |

| Human Sphincter Pupillae | Carbachol | ~9.15 - 9.4 (pA2 from 0.4-0.7 nM Kd) | [18] |

| Guinea Pig Atria | - | ~9.1 | [19] |

| Guinea Pig Ileum | - | ~9.1 | [19] |

| Mouse Urinary Bladder | 5-methylfurmethide | 8.90 (pKB) | [20] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of atropine's antagonist properties.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of atropine by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

-

Membrane Preparation: Tissues or cells expressing muscarinic receptors (e.g., rat brain, CHO cells transfected with specific muscarinic receptor subtypes).[10][21]

-

Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).[10][14]

-

Unlabeled Ligand: this compound.[10]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[21]

-

Wash Buffer: Ice-cold assay buffer.[21]

-

Scintillation Cocktail. [21]

-

96-well plates, cell harvester, glass fiber filters, and a scintillation counter.[21]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[21]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[21]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[21]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of atropine to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Figure 2: Workflow for a competitive radioligand binding assay.

Isolated Tissue Functional Assay and Schild Analysis

This protocol is used to characterize the competitive antagonism of atropine in a functional tissue preparation.

Objective: To determine the pA2 value of atropine, confirming its competitive antagonism against an agonist like acetylcholine on an isolated smooth muscle preparation.

Materials:

-

Isolated Tissue: Guinea pig ileum, rat ileum, or rabbit jejunum are commonly used.[8][22]

-

Physiological Salt Solution: e.g., Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[22]

-

Agonist: Acetylcholine chloride.[22]

-

Antagonist: this compound.[22]

-

Organ Bath: With a tissue holder, aeration tube, and a force-displacement transducer connected to a data acquisition system.[8]

Procedure:

-

Tissue Preparation: Isolate a segment of the tissue (e.g., ileum) and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension.[23]

-

Control Dose-Response Curve (DRC): Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the bath and recording the contractile response.[24]

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a fixed concentration of atropine to the bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibrium.[24][25]

-

DRC in the Presence of Antagonist: In the continued presence of atropine, generate a second cumulative concentration-response curve for acetylcholine.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of atropine.

-

Data Analysis (Schild Plot):

-

Calculate the EC50 (concentration of agonist producing 50% of the maximal response) for each acetylcholine DRC (control and in the presence of different atropine concentrations).[24]

-

Calculate the dose ratio (r) for each concentration of atropine: r = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

-

Plot log(r-1) on the y-axis against the negative log of the molar concentration of atropine (-log[Atropine]) on the x-axis.[24]

-

The x-intercept of the resulting linear regression line is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[16]

-

Figure 3: Logical workflow for performing a Schild analysis.

Conclusion

This compound remains a cornerstone pharmacological tool and therapeutic agent due to its well-defined mechanism as a competitive antagonist of muscarinic acetylcholine receptors. This guide has provided a comprehensive overview of its mechanism of action, summarized key quantitative data regarding its binding affinity and functional potency, and detailed the standard experimental protocols for its characterization. The data consistently demonstrate atropine's high affinity for all muscarinic receptor subtypes, and functional assays confirm its competitive, surmountable antagonism. The methodologies presented herein provide a robust framework for the continued study of atropine and the development of novel muscarinic receptor modulators.

References

- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 4. nursingcenter.com [nursingcenter.com]

- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 7. youtube.com [youtube.com]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. Expt. 9 Effect of atropine on DRC of acetylcholine using rat ileum | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. apexbt.com [apexbt.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rjptsimlab.com [rjptsimlab.com]

- 24. rsisinternational.org [rsisinternational.org]

- 25. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

A Technical Guide to the History, Discovery, and Pharmacology of Atropine from Atropa belladonna

Executive Summary: This whitepaper provides a comprehensive technical overview of the history and discovery of atropine (B194438), a tropane (B1204802) alkaloid derived from the deadly nightshade plant, Atropa belladonna. It traces the journey of this compound from its use in antiquity as a poison and cosmetic to its isolation, chemical characterization, and eventual synthesis in the 19th and 20th centuries. This guide details the foundational experimental protocols for its extraction from natural sources and elucidates its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Quantitative data, key experimental workflows, and the relevant signaling pathways are presented in structured tables and diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Historical Context: From Ancient Poison to Renaissance Cosmetic

The plant Atropa belladonna, commonly known as deadly nightshade, has a rich and often dark history intertwined with medicine, cosmetics, and toxicology.[1][2] Its potent properties were recognized in antiquity. In the fourth century BC, Theophrastus described the use of a related nightshade plant, mandrake (Mandragora), for treating wounds, gout, and sleeplessness.[2][3] By the first century AD, the Greek physician Dioscorides identified that wine made from mandrake could serve as an anesthetic for surgery.[3][4]

The plant's name, bestowed by Carl Linnaeus in the 18th century, reflects its dual nature.[2] The genus name Atropa is derived from Atropos, one of the Three Fates in Greek mythology who was responsible for cutting the thread of life, a nod to its lethal toxicity.[2][5][6] The species name belladonna, Italian for "beautiful woman," refers to the practice during the Renaissance of using juice from the berries to dilate the pupils, an effect considered cosmetically alluring.[1][5] This cosmetic use was also practiced by Cleopatra in the first century BC, who used extracts from the Egyptian henbane plant, another nightshade, to similar effect.[3][5] Beyond cosmetics, the plant was notoriously used as a poison in Ancient Rome.[1][2]

The Dawn of Alkaloid Chemistry: Isolation and Discovery

The transition from crude plant extract to purified active principle began in the 19th century with the rise of modern chemistry. The German chemist Friedlieb Ferdinand Runge initiated the first pharmacological studies of belladonna extracts.[2][3][5]

The pivotal breakthrough occurred in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated the active substance in a pure crystalline form.[2][3][5] He named this compound atropine .[3] Independently, in 1833, the chemists Philipp Lorenz Geiger and Ludwig Hesse also reported the isolation of the alkaloid.[2][6] This achievement marked a significant milestone in phytochemistry, allowing for the systematic study of the compound's effects and properties, free from the confounding variables present in crude extracts.

| Table 1: Key Milestones in the History and Discovery of Atropine | |

| Era/Year | Development |

| 4th Century BC | Theophrastus documents the medicinal use of mandrake, a related nightshade plant.[2][3] |

| 1st Century AD | Dioscorides describes the anesthetic properties of wine of mandrake for surgery.[3][4] |

| Renaissance | Juice from Atropa belladonna berries is used cosmetically by women to dilate their pupils.[5] |

| 1753 | Carl Linnaeus names the plant Atropa belladonna.[2][6] |

| Early 1800s | Friedlieb Ferdinand Runge conducts the first modern pharmacological studies of belladonna extracts.[3][5] |

| 1831 | Heinrich F. G. Mein isolates atropine in pure crystalline form.[3][4][5][6] |

| 1833 | Geiger and Hesse independently isolate and describe atropine.[2][6] |

| 1901 | Richard Willstätter achieves the first total synthesis of atropine.[3][5] |

Elucidation of Structure and Total Synthesis

Following its isolation, the next major challenge was determining atropine's chemical structure. Atropine is an ester derived from the alcohol tropine (B42219) and tropic acid.[7] The structural elucidation was a complex undertaking, with significant contributions from chemist Albert Ladenburg.[7][8] The definitive structure was ultimately confirmed through the work of Richard Willstätter.[7]

In 1901, Willstätter also accomplished the first total synthesis of atropine, a landmark achievement in organic chemistry that confirmed its structure and opened the door for the synthetic production of atropine and related compounds.[3][5] The synthesis involves the reaction of tropine with tropic acid.[4][5] It is now understood that naturally occurring l-hyoscyamine (B7768854) readily racemizes to form d,l-hyoscyamine (atropine) during the extraction process.[7][9]

| Table 2: Physicochemical Properties of Atropine | |

| Property | Value |

| Chemical Formula | C₁₇H₂₃NO₃[3] |

| Molar Mass | 289.375 g·mol⁻¹[3] |

| Appearance | Colorless crystals or white crystalline powder.[9] |

| Taste | Bitter.[9] |

| Melting Point | 115–116 °C[9] |

| Optical Activity | Optically inactive (a racemic mixture of d- and l-hyoscyamine).[7][9] |

| Bioavailability | 25%[3] |

| Elimination Half-life | Approximately 2 hours.[3] |

| Metabolism | ≥50% hydrolyzed to tropine and tropic acid.[3] |

| Excretion | 15–50% excreted unchanged in urine.[3] |

Experimental Protocols for Atropine Extraction

The isolation of atropine from plant material like Atropa belladonna leaves is a classic example of acid-base extraction for purifying alkaloids. While modern methods like High-Performance Liquid Chromatography (HPLC) are now used for analysis, the fundamental principles of extraction remain the same.[10]

Generalized Extraction Protocol

The following protocol is a synthesis of methodologies described in the literature.[9][11][12] The core principle is to manipulate the pH to control the solubility of the alkaloid in aqueous and organic solvents.

-

Basification and Initial Extraction: The dried, powdered plant material is moistened with an aqueous alkaline solution, typically sodium carbonate.[9][12] This converts the atropine salts present in the plant into their free base form. The free base is soluble in nonpolar organic solvents and is extracted using a solvent like ether or benzene.[9][13]

-

Acidification and Purification: The organic extract, containing the atropine free base and other lipid-soluble impurities (e.g., pigments, resins), is then treated with an acidified aqueous solution (e.g., dilute acetic or hydrochloric acid).[9][12] This protonates the basic nitrogen atom of the atropine, forming a water-soluble salt. The atropine salt partitions into the aqueous layer, while many non-alkaloidal impurities remain in the organic layer, which is then discarded.[9]

-

Precipitation of Alkaloid: The acidic aqueous solution containing the atropine salt is made alkaline again with sodium carbonate.[11][13] This deprotonates the atropine, causing the less water-soluble free base to precipitate out of the solution.

-

Isolation and Racemization: The crude alkaloid precipitate is collected by filtration, washed, and dried.[13] It is then redissolved in a suitable solvent like alcohol.[11][12] A base (e.g., sodium hydroxide) is added to facilitate the racemization of any remaining optically active l-hyoscyamine into the optically inactive atropine (d,l-hyoscyamine).[11][12]

-

Crystallization: The final step involves purifying the crude atropine by recrystallization from a solvent such as acetone (B3395972) to obtain pure crystals.[12][14]

Chemical Identification: The Vitali-Morin Test

A classic qualitative test for identifying atropine and other tropane alkaloids is the Vitali-Morin test.[9][15]

-

A small amount of the sample is treated with fuming nitric acid and evaporated to dryness on a steam bath, which yields a yellow residue.[9]

-

A few drops of a freshly prepared alcoholic solution of potassium hydroxide (B78521) are added to the cooled residue.[9]

-

The appearance of a violet color indicates the presence of a tropane nucleus, characteristic of atropine.[9][11]

Pharmacological Profile: Mechanism of Action

Atropine's physiological effects stem from its action on the parasympathetic nervous system. This system, which governs "rest and digest" functions, uses the neurotransmitter acetylcholine to act on muscarinic acetylcholine receptors.[3][5]

Atropine is a non-selective, competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3][5] It reversibly binds to these receptors, thereby preventing acetylcholine from binding and exerting its normal effects.[16] This antagonism can be overcome by increasing the local concentration of acetylcholine.[16]

The clinical effects of atropine are a direct result of this blockade:

-

Cardiovascular: By blocking M2 receptors on the sinoatrial node of the heart, atropine inhibits the vagal nerve's action, leading to an increased heart rate (tachycardia). This makes it useful for treating symptomatic bradycardia.[3][17][18]

-

Secretions: It inhibits secretions from salivary, sweat, and bronchial glands, leading to dry mouth and skin. This property is utilized to reduce secretions during surgery.[5][16]

-

Ophthalmology: Topical application blocks muscarinic receptors in the circular pupillary sphincter muscle of the eye, preventing contraction and leading to pupil dilation (mydriasis).[3] It also paralyzes the ciliary muscle, resulting in an inability to focus on near objects (cycloplegia).[5]

-

Smooth Muscle: It relaxes visceral smooth muscles, such as those in the gastrointestinal tract, making it an effective antispasmodic.[17][19]

-

Antidote: Atropine is a critical antidote for poisoning by organophosphate insecticides and nerve agents. These agents inhibit acetylcholinesterase, leading to a massive overaccumulation of acetylcholine and a state of cholinergic crisis. Atropine counteracts these effects by blocking the muscarinic receptors from this excess acetylcholine.[3][19]

Conclusion

The journey of atropine from the deadly nightshade plant is a paradigm of the evolution of pharmacology and drug discovery. Its history spans millennia, from a tool of poisoners and cosmeticians to a purified, synthesized, and indispensable therapeutic agent. The isolation of atropine in the 1830s was a foundational moment in alkaloid chemistry, enabling the precise study of its dose-response relationship and mechanism of action. For modern researchers, the story of atropine underscores the value of natural products as a source of novel therapeutics and highlights the power of chemical and pharmacological sciences to transform a potent toxin into a life-saving medicine. Its role as a non-selective muscarinic antagonist continues to be of significant clinical importance in ophthalmology, cardiology, and emergency medicine.

References

- 1. gbif.org [gbif.org]

- 2. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]

- 5. eajem.com [eajem.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Atropine [chm.bris.ac.uk]

- 8. riviste.fupress.net [riviste.fupress.net]

- 9. Isolation of Atropine [biosmartnotes.com]

- 10. scribd.com [scribd.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. Isolation, Identification And Analysis Of Atropine | PPTX [slideshare.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 18. summahealth.org [summahealth.org]

- 19. Belladonna: Medicinal Uses and Safety [healthline.com]

Atropine Sulphate and the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulphate, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its ability to cross the blood-brain barrier allows for significant and complex effects on the central nervous system (CNS), ranging from therapeutic interventions to severe toxicity.[3][4] This guide provides an in-depth examination of the pharmacological actions of atropine sulphate on the CNS. It details the underlying molecular mechanisms, dose-dependent physiological and behavioral effects, and summarizes key quantitative data from preclinical and clinical studies. Furthermore, it outlines common experimental protocols for investigating atropine's central effects and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Atropine has a long history of medicinal and toxicological significance.[5] Its primary mechanism of action is the competitive, reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][6] In the CNS, acetylcholine is a crucial neurotransmitter involved in regulating arousal, attention, learning, memory, and motor control. By blocking the action of acetylcholine at muscarinic receptors, atropine can profoundly disrupt these functions.[4][7]

The effects of atropine on the CNS are highly dose-dependent.[7][8] At low, therapeutic doses, it can cause mild central vagal excitation and respiratory stimulation.[8] As the dose increases, more pronounced CNS effects emerge, including restlessness, irritability, disorientation, hallucinations, and delirium.[7] At toxic doses, initial stimulation is followed by depression, leading to coma, respiratory failure, and death.[7][9] Understanding this dose-response relationship is critical for both therapeutic applications, such as the treatment of organophosphate poisoning, and for managing its toxic potential.[4][10]

Mechanism of Action in the Central Nervous System

Atropine's central effects are mediated by its antagonism of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors widely distributed throughout the brain.[11][12]

-

M1 Receptors: Predominantly found in the cortex, hippocampus, and thalamus, M1 receptors are involved in higher cognitive functions like memory, attention, and perception.[4][13] Blockade of these postsynaptic receptors by atropine is a primary contributor to its cognitive-impairing and deliriant effects.[13][14]

-

M2 Receptors: These receptors often act as inhibitory presynaptic autoreceptors, regulating the release of acetylcholine.[6] Blockade of these receptors can paradoxically increase acetylcholine release, though the predominant effect of atropine is postsynaptic blockade. Low doses of atropine may cause a paradoxical bradycardia, potentially through a central mechanism involving these receptors.[6][15]

-

M4 and M5 Receptors: These receptors are also present in the CNS, and their blockade likely contributes to the overall spectrum of atropine's central effects.[15]

By blocking these receptors, atropine inhibits the "rest and digest" functions of the parasympathetic nervous system that are mirrored in the CNS, leading to a state of central excitation.[6][16] This anticholinergic activity disrupts the delicate balance of neurotransmission, also affecting dopaminergic and serotonergic systems, which can contribute to symptoms like agitation, hallucinations, and psychosis.[4]

Signaling Pathway: Atropine's Antagonism of Muscarinic Receptors

Caption: Competitive antagonism of a postsynaptic M1 muscarinic receptor by atropine.

Quantitative Data on CNS Effects

The following tables summarize quantitative data regarding atropine's binding affinity, dosage, and observed effects on the central nervous system.

Table 1: Receptor Binding and Pharmacokinetics

| Parameter | Value | Species | Notes |

| Muscarinic Receptor Binding Affinity (Ki) | 0.4–0.7 nM | Animal/Human | Non-selective for all five subtypes (M1-M5).[1] |

| Plasma Half-life | 2 to 4 hours | Human | Pharmacokinetics are nonlinear.[17] |

| CNS Penetration | High | Human/Animal | Atropine is a tertiary amine that readily crosses the blood-brain barrier.[3][18] |

| LD50 (Oral) | Est. 453 mg/person | Human | Incapacitating at doses of 10 to 20 mg.[6][15] |

Table 2: Dose-Dependent CNS Effects in Humans

| Dose (Intramuscular, /70 kg) | CNS Effects | Onset & Duration | Reference |

| < 0.5 mg | Paradoxical bradycardia (central effect), mild stimulation.[6][15] | - | [6][15] |

| 1.5 mg | No significant effects on performance detected. | - | [19] |

| 3.0 mg | Occasional impairments in accuracy and speed of performance. | Begins ~1.5 hrs post-drug, returns to baseline by 7-9 hrs. | [19] |

| 6.0 mg | Reliable impairments in accuracy and speed of performance. | Begins ~1.5 hrs post-drug, returns to baseline by 7-9 hrs. | [19] |

| >10 mg | Restlessness, irritability, disorientation, hallucinations, delirium.[6][7] | - | [6][7] |

| Toxic Doses | CNS stimulation followed by depression, coma, respiratory failure.[7][9] | - | [7][9] |

Experimental Protocols

Investigating the CNS effects of atropine involves a variety of preclinical and clinical methodologies.

Preclinical Animal Models

-

Objective: To assess the effects of atropine on cognition, memory, and motor control.

-

Animal Model: Rodents (rats, mice) are commonly used. For example, adult female Long-Evans rats have been used to study effects on auditory evoked potentials.[20] Rhesus monkeys have been used to test effects on motor control.[21]

-

Drug Administration: this compound is typically dissolved in sterile saline and administered via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection. Doses can range widely, from 0.250 mg/kg to 40 mg/kg in rats, depending on the effect being studied.[20] Atropine methylnitrate, a quaternary derivative that does not readily cross the blood-brain barrier, is often used as a peripheral control.[18][21]

-

Behavioral Assays:

-

Electrophysiology:

-

Electroencephalography (EEG): Skull screw electrodes are used to record cortical activity. Atropine is known to induce EEG changes similar to delirium.[22]

-

Evoked Potentials: Brainstem Auditory Evoked Potentials (BAEPs) and Cortical Auditory Evoked Potentials (CAEPs) can be recorded to assess sensory processing. High-dose atropine (40 mg/kg) has been shown to increase BAEP amplitudes while decreasing CAEP amplitudes in rats.[20]

-

Workflow for Preclinical Auditory Evoked Potential Study

Caption: A typical experimental workflow for studying atropine's effects on evoked potentials.

Human Volunteer Studies

-

Objective: To determine the dose-dependent effects of atropine on physiological and cognitive performance in healthy adults.

-

Study Design: Randomized, double-blind, placebo-controlled crossover studies are the gold standard.

-

Participants: Healthy adult volunteers, often male, are recruited.

-

Drug Administration: Atropine is typically administered intramuscularly (i.m.) or intravenously (i.v.). Doses in performance studies have ranged from 1.5 mg to 6.0 mg per 70 kg body weight.[19]

-

Assessments:

-

Cognitive Tests: Computerized test batteries assessing logical reasoning, short-term memory, and arithmetic (e.g., Performance Assessment Battery).[19] The Digit Symbol Substitution Test (DSST) is also used.[19]

-

Psychomotor Tests: Tasks measuring hand-eye coordination (e.g., Circular Lights test).[19]

-

Physiological Monitoring: Continuous monitoring of heart rate, blood pressure, and pupil diameter.[19]

-

Subjective Ratings: Questionnaires to assess mood, alertness, and other subjective feelings.

-

Key CNS Effects and Clinical Implications

Cognitive and Memory Impairment

One of the most significant central effects of atropine is the impairment of cognitive function, particularly learning and memory.[23] This is attributed to the blockade of M1 receptors in the hippocampus and cortex.[4] Studies have shown that atropine can selectively impair logical memory and digit span.[24][25] This "cholinergic deficiency hypothesis" is a cornerstone of delirium research, and atropine is often used in animal models to induce a delirium-like state.[22] In clinical settings, postoperative cognitive dysfunction has been linked to the use of atropine as a premedication, with studies showing that patients receiving atropine had significant short-term memory deficits compared to those receiving glycopyrrolate (B1671915), a peripherally acting anticholinergic.[23]

Delirium and Psychosis

At higher doses, atropine can induce a state of delirium characterized by confusion, agitation, disorientation, and hallucinations.[4][10] This is often referred to as a central anticholinergic syndrome.[13][14] The mechanism involves widespread disruption of cholinergic neurotransmission, affecting perception and attention.[13] This is a major concern in the treatment of organophosphate poisoning, where high doses of atropine are required to counteract peripheral muscarinic overstimulation but can themselves cause severe CNS toxicity.[4] The symptoms of atropine-induced delirium can include incoherent speech, restlessness, and both visual and auditory hallucinations.[4]

Logical Progression of Atropine's CNS Effects

Caption: Dose-dependent progression of this compound's effects on the CNS.

Conclusion

This compound exerts profound and dose-dependent effects on the central nervous system through its non-selective antagonism of muscarinic acetylcholine receptors. While its ability to counteract central and peripheral cholinergic overstimulation is life-saving in cases of nerve agent and pesticide poisoning, its capacity to cross the blood-brain barrier also leads to significant side effects, including cognitive impairment and delirium. The data and protocols summarized in this guide provide a framework for understanding these complex actions. Further research, potentially utilizing subtype-selective muscarinic antagonists, is essential to refine therapeutic strategies, minimize adverse CNS effects, and further elucidate the critical role of the cholinergic system in brain function.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Atropine - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 9. Medical Pharmacology: Antimuscarinic Effects: Organ Systems [pharmacology2000.com]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacological management of anticholinergic delirium ‐ theory, evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atropine eye-drop-induced acute delirium: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. biology.stackexchange.com [biology.stackexchange.com]

- 17. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-dependent effects of atropine sulfate on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Delirium - Wikipedia [en.wikipedia.org]

- 23. Comparison of the effects of atropine and glycopyrrolate on cognitive function following general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cris.tau.ac.il [cris.tau.ac.il]

Atropine Sulphate: A Deep Dive into its Cellular and Molecular Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the cellular and molecular effects of atropine (B194438) sulphate, a cornerstone anticholinergic agent. Delving beyond its established clinical applications, this document elucidates the intricate signaling pathways and molecular interactions that underpin its pharmacological activity. The information presented herein is intended to support further research and drug development endeavors by providing a detailed understanding of atropine's mechanism of action at a fundamental level.

Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Atropine sulphate functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It competitively binds to all five subtypes of mAChRs (M1-M5), thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), and inhibiting its effects.[2][3] This antagonism is reversible and surmountable, meaning that an increased concentration of acetylcholine can overcome the blocking effects of atropine.[1][4] The primary therapeutic action of atropine stems from its inhibition of smooth muscles and glands innervated by postganglionic cholinergic nerves.[5]

Receptor Binding Affinity and Potency

Atropine exhibits high affinity for all five muscarinic receptor subtypes, with inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) in the nanomolar range. This broad-spectrum antagonism is a key determinant of its diverse physiological effects.

| Receptor Subtype | IC50 (nM) | Ki (nM) | Species/System | Reference |

| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | Not Specified | [6] |

| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | Not Specified | [6] |

| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | Not Specified | [6] |

| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 | Not Specified | [6] |

| M4 | 0.39 | - | Human | [7][8] |

| M4 | 0.71 | - | Chicken | [7][8] |

| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 | Not Specified | [6] |

Table 1: In vitro binding affinities and inhibitory concentrations of atropine for muscarinic acetylcholine receptor subtypes.

Impact on Intracellular Signaling Pathways

The binding of atropine to mAChRs initiates a cascade of intracellular events by modulating the activity of G-proteins and downstream second messengers. The specific signaling pathway affected is dependent on the mAChR subtype expressed in a given cell type.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes are coupled to the Gq/11 family of G-proteins.[9] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] Atropine, by blocking these receptors, inhibits this signaling cascade, leading to a decrease in intracellular calcium levels and reduced PKC activation. For instance, acetylcholine-induced accumulation of inositol-monophosphate (InsP1) in rabbit aorta smooth muscle cells is inhibited by atropine.[12]

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins.[9] Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[13] Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissue.[13] Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects, leading to an increase in cAMP levels and a disinhibition of voltage-gated calcium channels, as well as a reduction in potassium efflux.[13] This is the primary mechanism by which atropine increases heart rate.[1]

Non-Muscarinic Molecular Effects

While the primary effects of atropine are mediated through mAChR antagonism, some studies have reported non-muscarinic actions that may contribute to its overall pharmacological profile.

Inhibition of Phosphodiesterase 4 (PDE4)

Recent evidence suggests that atropine can act as an allosteric inhibitor of cAMP-specific phosphodiesterase type 4 (PDE4).[14] This inhibition leads to an increase in intracellular cAMP levels, independent of its effects on muscarinic receptors.[14] This mechanism may contribute to some of the cardiac effects of atropine, such as increased contractility and heart rate, particularly after β-adrenergic stimulation.[14]

Modulation of Calcium Channels

Some studies have indicated that atropine can directly affect calcium conductances in a manner that is not related to muscarinic receptor blockade.[15] In cultured mouse spinal cord neurons, atropine has been shown to block calcium conductances through a mechanism that is not reversed by the muscarinic agonist carbachol.[15] This suggests a direct interaction with membrane calcium channels.

Effects on Epithelial-Mesenchymal Transition (EMT)

In the context of cancer research, atropine has been shown to suppress epithelial-mesenchymal transition (EMT) in drug-resistant breast cancer cells.[16][17] In silico docking analysis suggests a potential binding of atropine to E-cadherin and ZEB-2, two key molecules in the regulation of EMT.[16] This effect appears to be independent of its muscarinic receptor antagonism.

Experimental Protocols

A variety of experimental techniques are employed to study the cellular and molecular effects of this compound. Below are brief overviews of some key methodologies.

Radioligand Binding Assays

This technique is used to determine the binding affinity of atropine for different muscarinic receptor subtypes. The general principle involves incubating a preparation of cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The displacement of the radiolabeled ligand by increasing concentrations of unlabeled atropine is then measured to calculate its binding affinity (Ki).

Second Messenger Assays

To investigate the impact of atropine on intracellular signaling, various assays are used to measure the levels of second messengers like cAMP and IP3. For cAMP, techniques such as Förster Resonance Energy Transfer (FRET)-based biosensors can be used in living cells to monitor real-time changes in cAMP concentration in response to atropine and other stimuli.[14] For IP3, accumulation assays are performed, often using radioimmunoassays or more modern fluorescence-based methods.

In Vitro Phosphodiesterase (PDE) Activity Assays